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molecular formula C6H9Cl3O B8784805 1,1,1-Trichloro-4-methylpent-4-en-2-ol CAS No. 25308-82-1

1,1,1-Trichloro-4-methylpent-4-en-2-ol

Cat. No. B8784805
M. Wt: 203.5 g/mol
InChI Key: LWWJZSNCITZYEB-UHFFFAOYSA-N
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Patent
US04999454

Procedure details

To 97.5 ml. (1 mole) of anhydrous chloral 0.5 g. of ferric chloride hexahydrate is added. To the obtained yellow clear solution 58-59 g. of isobutylene are introduced so that the temperature does not exceed 15°-20° C. To the reaction mixture a mixture of 35 ml. of water and 15 ml. of concentrated hydrochloric acid is added and the layers are separated. The organic layer is washed with water, diluted with benzene and water is removed from the mixture in a vacuo of 100 Hgmm. 194.6 g. (96.5%) of 1,1,1-trichloro-4-methyl-4-pentene-2-ol are obtained. Active ingredient content: 98.2%. The product can be further purified by vacuum distillation.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
58.5 (± 0.5) g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4].[CH3:7][C:8](=[CH2:10])[CH3:9].Cl>O>[Cl:4][C:3]([Cl:6])([Cl:5])[CH:2]([OH:1])[CH2:9][C:8]([CH3:10])=[CH2:7]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Step Two
Name
ferric chloride hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
solution
Quantity
58.5 (± 0.5) g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 15°-20° C
ADDITION
Type
ADDITION
Details
To the reaction mixture a mixture of 35 ml
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
The organic layer is washed with water
ADDITION
Type
ADDITION
Details
diluted with benzene and water
CUSTOM
Type
CUSTOM
Details
is removed from the mixture in a vacuo of 100 Hgmm

Outcomes

Product
Name
Type
product
Smiles
ClC(C(CC(=C)C)O)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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